molecular formula C23H17N5O2 B2916128 2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1358979-50-6

2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2916128
CAS No.: 1358979-50-6
M. Wt: 395.422
InChI Key: MIXQCNZFVZYBDU-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one features a phthalazinone core substituted at positions 2 and 2. The 3,4-dimethylphenyl group at position 2 contributes steric bulk and lipophilicity, while the 1,2,4-oxadiazole ring at position 4 is functionalized with a pyridin-2-yl moiety.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-14-10-11-16(13-15(14)2)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)19-9-5-6-12-24-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXQCNZFVZYBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C19H18N4O2
Molecular Weight 334.37 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
SMILES CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=N3)C

Anticancer Properties

Research has shown that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the oxadiazole moiety have been reported to inhibit various cancer cell lines by targeting specific enzymes involved in tumor proliferation. The compound has been tested against several cancer cell lines with promising results:

  • In vitro Activity : The compound demonstrated cytotoxic effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines.
  • Mechanism of Action : It is believed that the compound interacts with key biological targets such as histone deacetylases (HDACs) and thymidylate synthase, leading to apoptosis in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of oxadiazole derivatives. Studies have indicated that these compounds can inhibit bacterial growth and possess antifungal activity:

  • Bacterial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It also displayed antifungal properties against strains like Candida albicans .

Other Biological Activities

The compound's biological profile extends beyond anticancer and antimicrobial effects:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can reduce inflammation by inhibiting cyclooxygenases (COX-1 and COX-2) .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. Compound 6h , a close analogue to the target compound, exhibited significant growth inhibition percentages against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

These results highlight the potential of oxadiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various oxadiazole derivatives found that those with pyridine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The target compound was among those highlighted for its significant antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Substituent Analysis

Key Analog 1 : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS: 1207014-04-7)

  • Core Structure: Identical phthalazinone backbone.
  • Substituents :
    • R1 : Phenyl (vs. 3,4-dimethylphenyl in the target compound).
    • R2 : 4-Methoxyphenyl (vs. pyridin-2-yl).
  • Molecular Weight : 396.406 g/mol (target compound’s weight is likely similar but unconfirmed).
  • The absence of methyl groups in R1 reduces lipophilicity, possibly affecting membrane permeability.

Key Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure: Imidazo[1,2-a]pyridine (vs. phthalazinone).
  • Substituents: Nitrophenyl and cyano groups.
  • Molecular Weight : Higher (~51% purity-adjusted value), with ester groups contributing to bulk.
  • Key Differences :
    • The nitrophenyl group may confer higher reactivity or toxicity compared to the dimethylphenyl group.
    • Ester functionalities could reduce metabolic stability relative to the oxadiazole-pyridine system.

Key Analog 3 : Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one)

  • Core Structure: Oxadiazolone (vs. phthalazinone).
  • Substituents : Dichlorophenyl and tert-butyl groups.
  • Application: Pesticide (vs.
  • Key Differences :
    • Chlorine atoms increase electronegativity and pesticidal activity, whereas the pyridinyl group in the target compound may favor target-specific interactions.
2.2. Physicochemical and Electronic Properties
Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Phthalazinone Phthalazinone Imidazo[1,2-a]pyridine Oxadiazolone
Substituent R1 3,4-Dimethylphenyl Phenyl Phenethyl 2,4-Dichloro-5-isopropoxyphenyl
Substituent R2 Pyridin-2-yl 4-Methoxyphenyl 4-Nitrophenyl tert-Butyl
Molecular Weight ~390–410 (estimated) 396.406 ~550 (with esters) 345.2
H-Bond Acceptors 6 (estimated) 6 8 (nitro, esters) 4
Lipophilicity High (dimethylphenyl) Moderate (methoxy) Moderate (nitrophenyl) High (chlorine, tert-butyl)
Potential Bioactivity Kinase inhibition (speculated) Unknown Cytotoxicity (nitrophenyl) Pesticidal
2.3. Research Findings and Implications
  • Target Compound vs. Analog 1 : The pyridin-2-yl group in the target compound may enhance π-π stacking or hydrogen bonding with biological targets compared to the methoxy group in Analog 1. However, the latter’s lower lipophilicity could improve aqueous solubility .
  • Target Compound vs. Analog 2 : The absence of nitro or ester groups in the target compound suggests a better toxicity profile, as nitrophenyl derivatives are often associated with oxidative stress .
  • Target Compound vs. Analog 3 : The tert-butyl and chlorine substituents in Analog 3 optimize pesticidal activity, whereas the target compound’s dimethylphenyl and pyridinyl groups are more suited for therapeutic applications .

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